molecular formula CH5NO3S B1316501 Methyl sulfamate CAS No. 55665-95-7

Methyl sulfamate

Cat. No. B1316501
CAS RN: 55665-95-7
M. Wt: 111.12 g/mol
InChI Key: FIYXUOWXHWJDAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of methyl sulfamate consists of one carbon atom, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The InChIKey for methyl sulfamate is FIYXUOWXHWJDAM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl sulfamate can undergo various chemical reactions. For instance, it has been used in site-selective bromination of sp3 C–H bonds . After halogenation, the sulfamate directing group can be displaced with nucleophiles to generate value-added alkyl bromide products .


Physical And Chemical Properties Analysis

Methyl sulfamate has a number of physical and chemical properties. It has a molecular weight of 111.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 77.8 Ų .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl sulfamate is involved in sulfamoylation reactions , enhancing the efficiency of converting hydroxyl groups into sulfamates. Okada et al. (2000) have highlighted an efficient method for sulfamoylation of a hydroxyl group using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents, which accelerates the reaction compared to traditional solvents, achieving high yields without a base. This process could be applied to a broad range of hydroxyl groups, indicating its significance in synthetic organic chemistry (Okada, Iwashita, & Koizumi, 2000).

Environmental and Biological Studies

Methyl sulfamate has been studied for its environmental persistence and potential biological impacts . A study by Shoeib et al. (2005) on perfluorinated sulfonamides, which are structurally related to methyl sulfamates, highlighted their occurrence in indoor and outdoor air and dust, reflecting on their environmental presence and potential exposure risks to humans (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

Biomedical Research

In the biomedical field, sulfamates, including methyl sulfamate derivatives, have shown antitumor activities . Sommerwerk, Heller, & Csuk (2015) investigated pentacyclic triterpenoid sulfamates, demonstrating their cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy (Sommerwerk, Heller, & Csuk, 2015). Additionally, Winum et al. (2004) discussed sulfamates' therapeutic applications, highlighting their roles as inhibitors of enzymes relevant to cancer and infectious diseases, showing the wide-ranging potential of sulfamates in drug development (Winum, Scozzafava, Montero, & Supuran, 2004).

Mechanism of Action

Target of Action

Methyl sulfamate, a derivative of sulfamic acid, is a compound that has been studied for its potential roles in various biological processes . . Sulfamates, in general, have been found to interact with a variety of biological targets, including glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and chondroitin sulfate . These GAGs facilitate molecular interactions and protein ligand binding at the cellular surface, which is an area of interest in drug discovery .

Mode of Action

For instance, they can form organosulfates, which play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The interaction of a hexamer of heparin sulfate was studied in interaction with fibroblast growth factor 2 and stromal cell-derived factor 1α . This approach shed light on the plasticity of the growth factors interacting with heparan sulfate .

Biochemical Pathways

The biochemical pathway responsible for the catabolism of sulfamate has yet to be identified . One study suggests that the catabolism of sulfamate proceeds through a sulfate intermediate before its assimilation . This implies that sulfamate might be involved in the inorganic sulfur assimilation pathway, which involves the conversion of sulfate into sulfide via sulfite in several enzymatic steps .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment . Future research should focus on evaluating the ADME properties of methyl sulfamate to better understand its bioavailability and potential as a therapeutic agent.

Result of Action

It is known that sulfamates can have significant biological and pharmacological roles in diverse processes including cell signaling, modulation of immune and inflammation response, anti-coagulation, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Epigenetic studies have shown that environmental exposures can be associated with DNA-methylation and expression changes that can impact human health . Future research should consider this aspect to provide a more comprehensive understanding of methyl sulfamate’s mechanism of action.

properties

IUPAC Name

methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYXUOWXHWJDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512833
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl sulfamate

CAS RN

55665-95-7
Record name Methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl sulfamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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